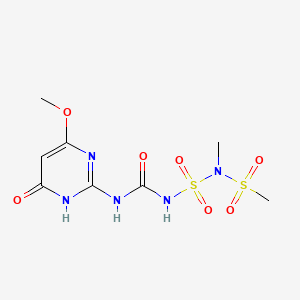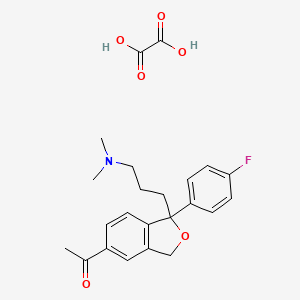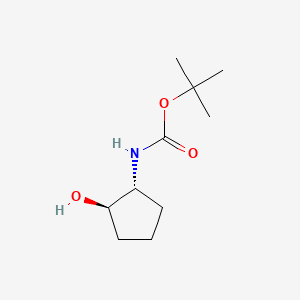
Desméthylamidosulfuron
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Desmethyl Amidosulfuron is a chemical compound known for its role as a metabolite of amidosulfuron, a sulfonylurea herbicide. It is characterized by its molecular formula C₈H₁₃N₅O₇S₂ and a molecular weight of 355.35 g/mol . This compound is primarily used in agricultural settings to control broadleaf weeds and some grass species.
Applications De Recherche Scientifique
Desmethyl Amidosulfuron has a wide range of applications in scientific research:
Mécanisme D'action
Target of Action
Desmethyl Amidosulfuron, a chemical degradation product of Amidosulfuron , primarily targets the enzyme acetolactate synthase (ALS) in plants . ALS is a key enzyme involved in the biosynthesis of essential branched-chain amino acids (valine, leucine, and isoleucine). By inhibiting this enzyme, Desmethyl Amidosulfuron disrupts protein synthesis and plant growth.
Mode of Action
Desmethyl Amidosulfuron acts as a competitive inhibitor of the ALS enzyme . It binds to the active site of the enzyme, preventing the normal substrates from binding. This inhibits the enzyme’s activity, leading to a deficiency in the branched-chain amino acids, which are crucial for protein synthesis and plant growth. The inhibition of ALS leads to the cessation of cell division and plant growth.
Biochemical Pathways
The primary biochemical pathway affected by Desmethyl Amidosulfuron is the synthesis of branched-chain amino acids. By inhibiting the ALS enzyme, Desmethyl Amidosulfuron disrupts this pathway, leading to a deficiency in these essential amino acids . This deficiency affects protein synthesis, leading to stunted growth and eventually plant death.
Pharmacokinetics
They are also known to undergo metabolic degradation, with Desmethyl Amidosulfuron being a known metabolite of Amidosulfuron .
Result of Action
The primary result of Desmethyl Amidosulfuron’s action is the inhibition of plant growth. By disrupting the synthesis of essential amino acids, it inhibits protein synthesis, leading to stunted growth and eventually plant death . This makes Desmethyl Amidosulfuron an effective herbicide.
Action Environment
The efficacy and stability of Desmethyl Amidosulfuron can be influenced by various environmental factors. For instance, its mobility and persistence in the environment can affect its efficacy as a herbicide . .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: Desmethyl Amidosulfuron can be synthesized through the demethylation of amidosulfuron. The process involves the use of specific reagents and catalysts under controlled conditions to achieve the desired demethylation. The reaction typically requires a strong base such as sodium hydroxide or potassium hydroxide, and the reaction is carried out in an organic solvent like methanol or ethanol .
Industrial Production Methods: In an industrial setting, the production of Desmethyl Amidosulfuron involves large-scale chemical reactors where the demethylation process is optimized for yield and purity. The reaction conditions, such as temperature, pressure, and reaction time, are carefully controlled to ensure consistent production quality. The final product is then purified using techniques such as crystallization or chromatography .
Analyse Des Réactions Chimiques
Types of Reactions: Desmethyl Amidosulfuron undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents such as sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.
Substitution: Nucleophiles like hydroxide ions, electrophiles like alkyl halides.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols .
Comparaison Avec Des Composés Similaires
Amidosulfuron: The parent compound from which Desmethyl Amidosulfuron is derived.
Metsulfuron Methyl: Another sulfonylurea herbicide with a similar mechanism of action but different chemical structure and spectrum of activity.
Tribenuron Methyl: A sulfonylurea herbicide used in cereals, with a similar mode of action but different application rates and target species.
Uniqueness: Desmethyl Amidosulfuron is unique due to its specific demethylated structure, which influences its chemical properties and biological activity. This structural difference can affect its solubility, stability, and interaction with biological targets, making it distinct from other sulfonylurea herbicides .
Propriétés
IUPAC Name |
1-(4-methoxy-6-oxo-1H-pyrimidin-2-yl)-3-[methyl(methylsulfonyl)sulfamoyl]urea |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H13N5O7S2/c1-13(21(3,16)17)22(18,19)12-8(15)11-7-9-5(14)4-6(10-7)20-2/h4H,1-3H3,(H3,9,10,11,12,14,15) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QAYZUYJYJXIVLF-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(S(=O)(=O)C)S(=O)(=O)NC(=O)NC1=NC(=CC(=O)N1)OC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H13N5O7S2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201027825 |
Source


|
| Record name | N-[[[[(1,6-Dihydro-4-methoxy-6-oxo-2-pyrimidinyl)amino]carbonyl]amino]sulfonyl]-N-methylmethanesulfonamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201027825 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
355.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
935867-69-9 |
Source


|
| Record name | N-[[[[(1,6-Dihydro-4-methoxy-6-oxo-2-pyrimidinyl)amino]carbonyl]amino]sulfonyl]-N-methylmethanesulfonamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201027825 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![6-Bromo-1-[(1S)-1-[[[(1,1-dimethylethyl)dimethylsilyl]oxy]methyl]-2-methylpropyl]-7-fluoro-1,4-dihydro-4-oxo-3-quinolinecarboxylic Acid Ethyl Ester](/img/structure/B586702.png)
![6-Bromo-1,4-dihydro-7-fluoro-1-[(1S)-1-(hydroxymethyl)-2-methylpropyl]-4-oxo-3-quinolinecarboxylic Acid Ethyl Ester](/img/structure/B586703.png)

![1-[benzyl-[2-[2-[2-[benzyl-[3-(9H-carbazol-4-yloxy)-2-hydroxypropyl]amino]ethoxy]phenoxy]ethyl]amino]-3-(9H-carbazol-4-yloxy)propan-2-ol](/img/structure/B586709.png)
![(R)-2-((3aS,4S,6S,7aR)-3a,5,5-Trimethylhexahydro-4,6-methanobenzo[d][1,3,2]dioxaborol-2-yl)pyrrolidine hydrochloride](/img/structure/B586710.png)


![Tert-butyl N-benzyl-N-[2-[2-[2-[benzyl-[(2-methylpropan-2-yl)oxycarbonyl]amino]ethoxy]phenoxy]ethyl]carbamate](/img/structure/B586717.png)



